1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one
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Overview
Description
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of three hydroxyl groups and a pentyl chain attached to a phenyl ring, along with a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one typically involves the condensation of appropriate phenolic compounds with propanone derivatives. One common method is the reaction of 2,4,6-trihydroxybenzaldehyde with pentylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents.
Substitution: Acid chlorides or alkyl halides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, esters, and ethers, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one: This compound has similar structural features but with methoxy groups instead of hydroxyl groups.
3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one: Another similar compound with a different substitution pattern on the phenyl rings.
Uniqueness
1-(2,4,6-Trihydroxy-3-pentylphenyl)propan-1-one is unique due to the presence of three hydroxyl groups and a pentyl chain, which confer distinct chemical and biological properties
Properties
CAS No. |
66711-60-2 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,4,6-trihydroxy-3-pentylphenyl)propan-1-one |
InChI |
InChI=1S/C14H20O4/c1-3-5-6-7-9-11(16)8-12(17)13(14(9)18)10(15)4-2/h8,16-18H,3-7H2,1-2H3 |
InChI Key |
SCIFOCMFKAEGFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=C(C=C1O)O)C(=O)CC)O |
Origin of Product |
United States |
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